Cas no 198470-85-8 (Parecoxib sodium)

パレコキシブナトリウム(Parecoxib sodium)は、選択的COX-2阻害薬として開発された非ステロイド性抗炎症薬(NSAID)の前駆体です。その主な特徴は、注射剤として迅速に活性代謝物であるバルデコキシブに変換され、術後痛や急性疼痛の管理に効果的に作用することです。COX-2選択性により、従来のNSAIDに比べて消化管障害のリスクが低減され、特に消化器系への負担を軽減する点が臨床的に評価されています。また、腎機能への影響も比較的少ないとされ、短期使用における安全性プロファイルが確立されています。

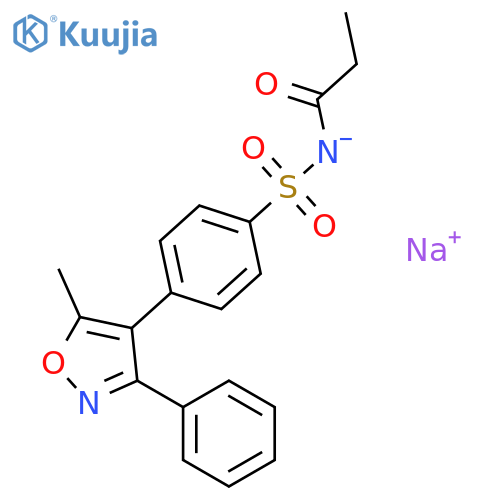

Parecoxib sodium structure

商品名:Parecoxib sodium

CAS番号:198470-85-8

MF:C19H17N2NaO4S

メガワット:392.404054403305

MDL:MFCD04972608

CID:203722

PubChem ID:15895902

Parecoxib sodium 化学的及び物理的性質

名前と識別子

-

- PARECOXIB SODIUM

- N-[4-(5-METHYL-3-PHENYLISOXAZOL-4-YL)PHENYLSULFONYL]PROPIONAMIDE, SODIUM SALT

- Parecoxib sodiuM salt

- Dynastat

- N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanaMide SodiuM Salt

- Rayzon

- SC 69124A

- PropanaMide,N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodiuM salt (1:1)

- Parecoxib sodiuM cloth

- Parecoxib sodiuM sal

- Parecoxib Sodium Impurity

- sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide

- Parecoxib (Sodium)

- Parecoxib sodium [USAN]

- PARECOXIB Na

- EB87433V6F

- AK326174

- Parecoxib sodium (USAN)

- Xapit

- N-((4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)su

- Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (1:1)

- 198470-85-8

- CS-1960

- HMS2052F09

- D03717

- NCGC00181773-01

- SCHEMBL117192

- AM84679

- AKOS015951182

- 197502-82-2

- YM-978

- CCG-101177

- PARECOXIB SODIUM SALT [MI]

- N-((p-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)propanamide, sodium salt

- A854885

- N-((4-(5-METHYL-3-PHENYLISOXAZOL-4-YL)PHENYL)SULFONYL)PROPANAMIDE SODIUM

- PARECOXIB SODIUM [MART.]

- HMS3886M04

- BCP06888

- Dynastat (TN)

- CHEMBL296913

- sodium (4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl)(propionyl)amide

- MFCD04972608

- Q27277097

- CCG-268554

- Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (1:1); Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (9CI); Dynastat; Parecoxib sodium; Rayzon; SC 69124A

- sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide

- SMR000469594

- sodium((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide

- HY-17474A

- Tox21_113040

- UNII-EB87433V6F

- CAS-198470-85-8

- AC-25455

- HMS3394F09

- N-((4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)propanamide, sodium salt

- s5418

- MLS001424308

- HQPVVKXJNZEAFW-UHFFFAOYSA-M

- Propanamide, N-((4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)-, sodium salt

- BP164231

- SC-69124A

- Acetamide, 2,2,2-trichloro-N-[3-(trifluoromethyl)phenyl]-

- FT-0673518

- DTXCID9028596

- J-523328

- PARECOXIB SODIUM [WHO-DD]

- DTXSID6048670

- Propanamide, N-((4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)-, sodium salt

- N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt

- PARECOXIB SODIUM (MART.)

- Parecoxib sodium

-

- MDL: MFCD04972608

- インチ: 1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1

- InChIKey: HQPVVKXJNZEAFW-UHFFFAOYSA-M

- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])C1=C(C([H])([H])[H])ON=C1C1C([H])=C([H])C([H])=C([H])C=1[H])([N-]C(C([H])([H])C([H])([H])[H])=O)(=O)=O.[Na+]

計算された属性

- せいみつぶんしりょう: 392.080672g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 5

- どういたいしつりょう: 392.080672g/mol

- 単一同位体質量: 392.080672g/mol

- 水素結合トポロジー分子極性表面積: 86.6Ų

- 重原子数: 27

- 複雑さ: 581

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 273-275°C

- ふってん: 538°C at 760 mmHg

- フラッシュポイント: No data available

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(81.55 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 85.62000

- LogP: 5.39680

- じょうきあつ: No data available

Parecoxib sodium セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Parecoxib sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1503-100 mg |

PARECOXIB SODIUM |

198470-85-8 | >99% | 100mg |

$200.0 | 2022-02-28 | |

| Ambeed | A141185-1g |

Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |

198470-85-8 | 98% | 1g |

$144.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D587919-25g |

Parecoxib sodium |

198470-85-8 | 97% | 25g |

$1600 | 2023-09-03 | |

| Ambeed | A141185-5mg |

Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |

198470-85-8 | 98% | 5mg |

$53.0 | 2025-02-21 | |

| Ambeed | A141185-25mg |

Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |

198470-85-8 | 98% | 25mg |

$69.0 | 2025-02-21 | |

| Ambeed | A141185-50mg |

Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |

198470-85-8 | 98% | 50mg |

$83.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858410-250mg |

Parecoxib Sodium |

198470-85-8 | 99% | 250mg |

¥1,516.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-100mg |

Parecoxib Sodium |

198470-85-8 | 100mg |

¥1866.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-25mg |

Parecoxib Sodium |

198470-85-8 | 25mg |

¥656.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-5mg |

Parecoxib Sodium |

198470-85-8 | 5mg |

¥336.0 | 2021-09-04 |

Parecoxib sodium サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:198470-85-8)Parecoxib sodium

注文番号:A854885

在庫ステータス:in Stock/in Stock/in Stock

はかる:5g/1g/250mg

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:52

価格 ($):1792.0/512.0/201.0

Parecoxib sodium 関連文献

-

Ningbo Gong,Shucong Liu,Wei Xu,Yongqiang Shi,Guanhua Du,Yang Lu Anal. Methods 2013 5 784

-

Teng Zhang,Qingguang Wei,Daoyang Fan,Xiaoguang Liu,Weishi Li,Chunli Song,Yun Tian,Hong Cai,Yufeng Zheng,Zhongjun Liu Biomater. Sci. 2020 8 1279

198470-85-8 (Parecoxib sodium) 関連製品

- 23256-23-7(Sulfatroxazole Standard)

- 181695-72-7(Valdecoxib)

- 24488-92-4(3-Isoxazolecarboxamide,N-[2-[4-[[[[(bicyclo[2.2.1]hept-2-ylmethyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-)

- 80-74-0(Sulfisoxazole Acetyl)

- 127-69-5(Sulfisoxazole)

- 198470-82-5(2-Methyl-N-4-(5-methyl-3-phenyl-4-isoxazolyl)phenylsulfonylpropanamide)

- 198471-06-6(N-4-(5-Methyl-3-phenyl-4-isoxazolyl)phenylsulfonylacetamide)

- 24488-96-8(3-Isoxazolecarboxamide,N-[1-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-)

- 198470-84-7(Parecoxib)

- 37928-17-9(5-Methyl-3,4-diphenylisoxazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:198470-85-8)帕瑞昔布钠

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:198470-85-8)PARECOXIB SODIUM

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ